

Application Notes and Protocols: Synthesis of Pinostrobin Derivatives for Enhanced Biological Activity

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Compound of Interest		
Compound Name:	Pinostrobin	
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These application notes provide a comprehensive overview and detailed protocols for the synthesis of **pinostrobin** derivatives with enhanced biological activities. **Pinostrobin**, a naturally occurring flavanone, exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2] However, its therapeutic potential can be limited by factors such as low bioavailability.[3] Chemical modification of the **pinostrobin** scaffold offers a promising strategy to overcome these limitations and develop novel therapeutic agents with improved efficacy.

Rationale for Derivatization

The chemical structure of **pinostrobin** presents several sites amenable to modification, primarily the hydroxyl group at C5 and the aromatic rings. Derivatization strategies aim to modulate the physicochemical properties of the parent compound, such as lipophilicity, to enhance its interaction with biological targets and improve its pharmacokinetic profile.[4]

Overview of Synthetic Strategies

Several synthetic approaches have been successfully employed to generate **pinostrobin** derivatives with enhanced biological activities. These include:



- Alkylation and Acylation: Modification of the 5-hydroxyl group through alkylation (e.g., ethylation, allylation, prenylation) or acylation (e.g., benzoylation) can significantly impact the compound's activity.[4][5][6]
- Halogenation: The introduction of halogen atoms onto the pinostrobin scaffold has been shown to enhance antiviral activity.[7]
- Introduction of Functional Groups: The addition of aminomethyl or triphenylphosphonium moieties has been explored to improve anticancer potency.[3][8]

Data Presentation: Enhanced Biological Activities of Pinostrobin Derivatives

The following tables summarize the quantitative data for various **pinostrobin** derivatives, demonstrating their enhanced biological activities compared to the parent compound.

Table 1: Anticancer Activity of **Pinostrobin** Derivatives



Compound	Cell Line	IC50 (μM)	Reference
Pinostrobin	MCF-7	>100	[3]
Alkyl triphenylphosphonium derivatives (1-3, 5-8)	MCF-7	Potent (specific values in source)	[3]
Pinostrobin Propionate	T47D	Lower than Pinostrobin	[9]
Pinostrobin Butyrate	T47D	Lower than Pinostrobin	[9]
6- (dicyclohexylaminome thyl)pinostrobin	HER2 (in silico)	High affinity	[8]
6- (diphenylaminomethyl)pinostrobin	HER2 (in silico)	High affinity	[8]
5-O-2- phenylacetylpinostrobi n	ErbB4 (in silico)	Ki = 26.06 nM	[10][11]

Table 2: Anti-inflammatory Activity of **Pinostrobin** Derivatives

Compound	Target	IC50 (μM)	Reference
Pinostrobin	5-LOX	0.499	[12]
Pinostrobin	COX-2	285.67	[12]
5-O-4- Chlorobenzoylpinostro bin	COX-2 (in silico)	Stronger than Pinostrobin	[4][13]
4-Nitro-5-O- benzoylpinostrobin	COX-2 (in silico)	Ki = 35.40 nM	[14]



Table 3: Antibacterial and Antiviral Activity of Pinostrobin Derivatives

Compound	Target Organism	MIC (μg/mL) or EC50 (μM)	Reference
Prenylated Pinostrobin Derivatives	B. subtilis, S. aureus, E. coli, P. aeruginosa	25-50	[5][6]
6,8- dibromopinocembrin	Dengue virus serotype 2	EC50 = 2.0640	[7]
Dibromopinostrobin	Dengue virus serotype 2	EC50 = 5.8567	[7]

Experimental Protocols

Protocol 1: General Synthesis of 5-O-Acylpinostrobin Derivatives

This protocol is a generalized procedure based on the synthesis of 5-O-4-chlorobenzoyl**pinostrobin**.[4][13]

Materials:

- Pinostrobin
- Appropriate acyl chloride (e.g., 4-chlorobenzoyl chloride)
- Tetrahydrofuran (THF), anhydrous
- Pyridine
- Microwave reactor
- Standard glassware for organic synthesis
- Silica gel for column chromatography



Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

- Dissolve pinostrobin (1 equivalent) in anhydrous THF in a suitable reaction vessel.
- Add pyridine (catalytic amount) to the solution.
- In a separate vessel, dissolve the acyl chloride (1.1-1.5 equivalents) in anhydrous THF.
- Slowly add the acyl chloride solution to the **pinostrobin** solution.
- Place the reaction vessel in a microwave reactor and irradiate at a suitable temperature and time to drive the reaction to completion.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., n-hexane:ethyl acetate).
- Collect the fractions containing the desired product and evaporate the solvent.
- Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FTIR, and LC-HRMS).

Protocol 2: General Synthesis of Prenylated Pinostrobin Derivatives

This protocol is based on the prenylation of **pinostrobin** to enhance antibacterial activity.[5][15]

Materials:

- Pinostrobin
- Prenyl bromide



- Anhydrous potassium carbonate (K₂CO₃)
- Anhydrous acetone
- Standard reflux apparatus
- Silica gel for chromatography
- Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

- To a solution of **pinostrobin** (1 equivalent) in anhydrous acetone, add anhydrous K₂CO₃ (4 equivalents) and prenyl bromide (2 equivalents).
- Reflux the mixture at 65°C for a specified duration, monitoring the reaction by TLC.
- After the reaction is complete, filter the mixture to remove K₂CO₃ and evaporate the solvent.
- Purify the resulting residue using radial or column chromatography with a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate).[5][15]
- Isolate and characterize the different prenylated derivatives (e.g., mono-, di-, and triprenylated products).

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of **pinostrobin** derivatives against cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MCF-7, T47D)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates



- Pinostrobin and its derivatives dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

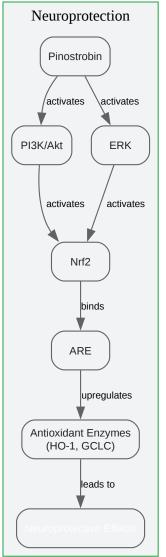
Procedure:

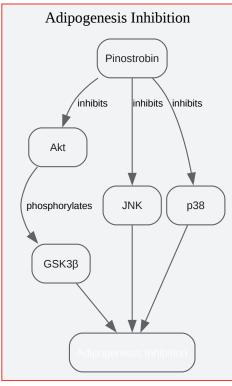
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the **pinostrobin** derivatives and the parent compound in the cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
- Add the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value for each compound.

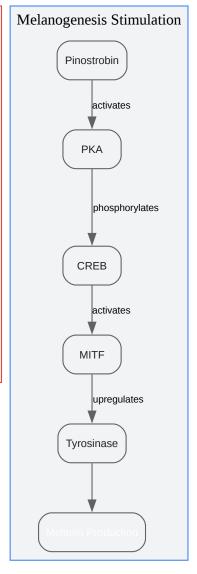
Signaling Pathways and Experimental Workflows Signaling Pathways Modulated by Pinostrobin and its Derivatives

Pinostrobin and its derivatives exert their biological effects by modulating various intracellular signaling pathways.

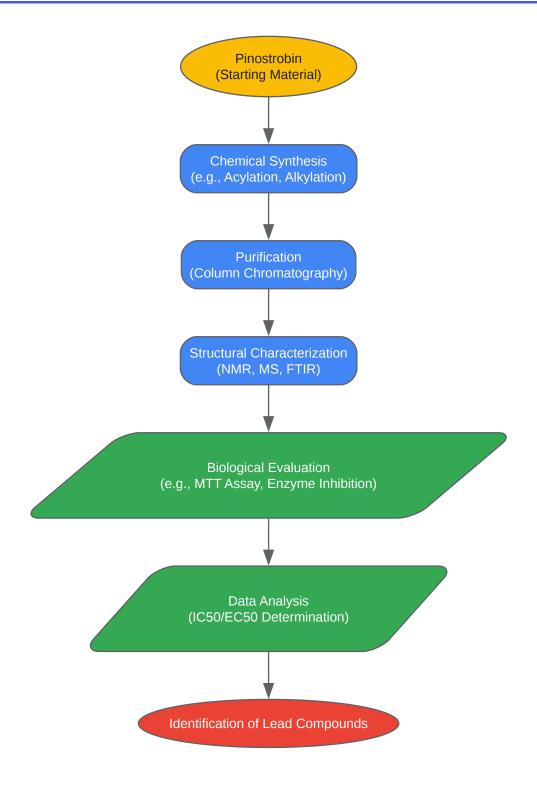












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